

# A Technical Guide to the Thermodynamic Properties of 3,4,4-trimethylheptane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4,4-Trimethylheptane

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known thermodynamic properties of the branched-chain alkane, **3,4,4-trimethylheptane**. It includes critically evaluated data, descriptions of experimental and computational methodologies for property determination, and visualizations of key relationships and workflows.

## Compound Identification

**3,4,4-trimethylheptane** is a saturated hydrocarbon with the chemical formula  $C_{10}H_{22}$ . As an isomer of decane, its molecular structure influences its physical and thermodynamic behavior.

Identifier	Value	Reference
Chemical Formula	$C_{10}H_{22}$	[1][2]
Molecular Weight	142.28 g/mol	[1][3]
CAS Registry Number	20278-88-0	[1][2]
IUPAC Standard InChIKey	BLNBSBLKPFFJKQ-UHFFFAOYSA-N	[1][2]

## Thermodynamic Data

The following tables summarize key thermodynamic data for **3,4,4-trimethylheptane**. The data primarily pertains to the substance in its ideal gas state at standard temperature and pressure (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy and Entropy Data

Property	Value	Units	State	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	-257.1	kJ/mol	Gas (at 298 K)	[4]
Heat of Evaporation ( $\Delta_{vap} H$ )	46.7	kJ/mol	Liquid (at 298 K)	[4]

| Standard Entropy ( $S^\circ$ ) | 501.8 | J/(K·mol) | Gas (at 298 K) |[4] |

Table 2: Heat Capacity and Physical Properties

Property	Value	Units	State/Condition	Reference
Heat Capacity ( $C_p$ )	234.2	J/(K·mol)	Gas (at 298 K)	[4]
Boiling Point	434	K	At 1 atm	[4]

| Boiling Point | 164 | °C (437.15 K) | Not specified |[5] |

Note: Critically evaluated data across a wide range of temperatures for properties such as density, enthalpy, entropy, and thermal conductivity for both gas and liquid phases are available through the NIST/TRC Web Thermo Tables, a subscription-based service.[6]

## Experimental and Computational Protocols

Detailed, step-by-step experimental protocols for **3,4,4-trimethylheptane** are not available in the public domain. However, the properties of alkanes are typically determined using a combination of well-established experimental techniques and computational methods.

#### Experimental Methodologies:

- **Calorimetry:** This is the primary method for measuring energy changes.
  - **Combustion Calorimetry:** Used to determine the enthalpy of formation ( $\Delta_f H^\circ$ ). The compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released is precisely measured. This, combined with the known enthalpies of formation for  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , allows for the calculation of the compound's enthalpy of formation.
  - **Low-Temperature Calorimetry:** Measures heat capacity ( $C_p$ ) and entropy ( $S^\circ$ ) by quantifying the heat required to raise the temperature of a sample by a specific amount, often starting from near absolute zero.
  - **Vapor-Flow Calorimetry:** Can be used to measure the heat capacity of gases and vapors.
- **Vapor Pressure Measurement:** The enthalpy of vaporization ( $\Delta_{\text{vap}} H$ ) can be determined by measuring a compound's vapor pressure at different temperatures. The data is then analyzed using the Clausius-Clapeyron equation, where the slope of a  $\ln(P)$  vs.  $1/T$  plot is proportional to the enthalpy of vaporization.<sup>[7]</sup>
- **Correlation-Gas Chromatography:** This is a comparative technique used to determine vaporization enthalpies. The retention time of the target compound is compared against standards (like n-alkanes) for which the vaporization enthalpies are already known with high accuracy.<sup>[7]</sup>

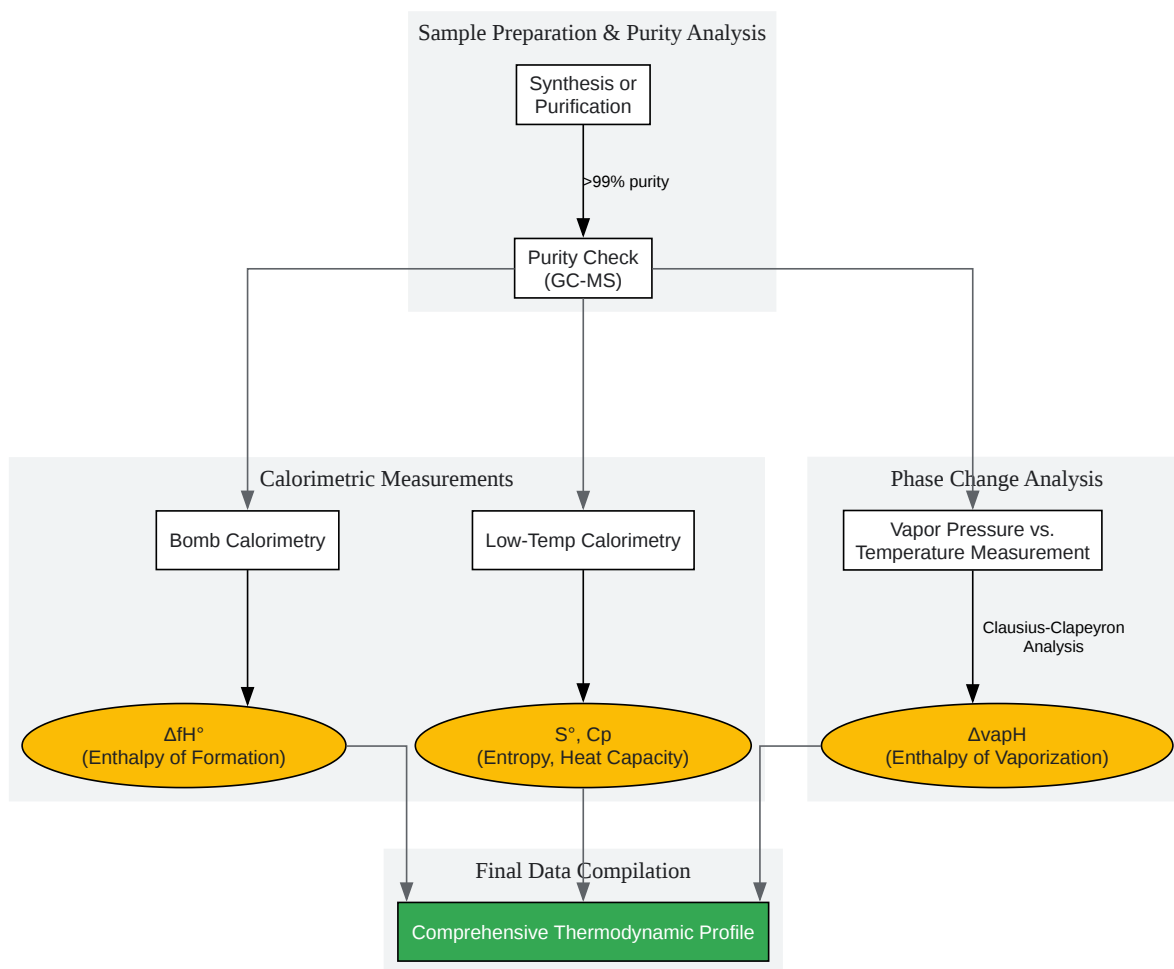
#### Computational Methodologies:

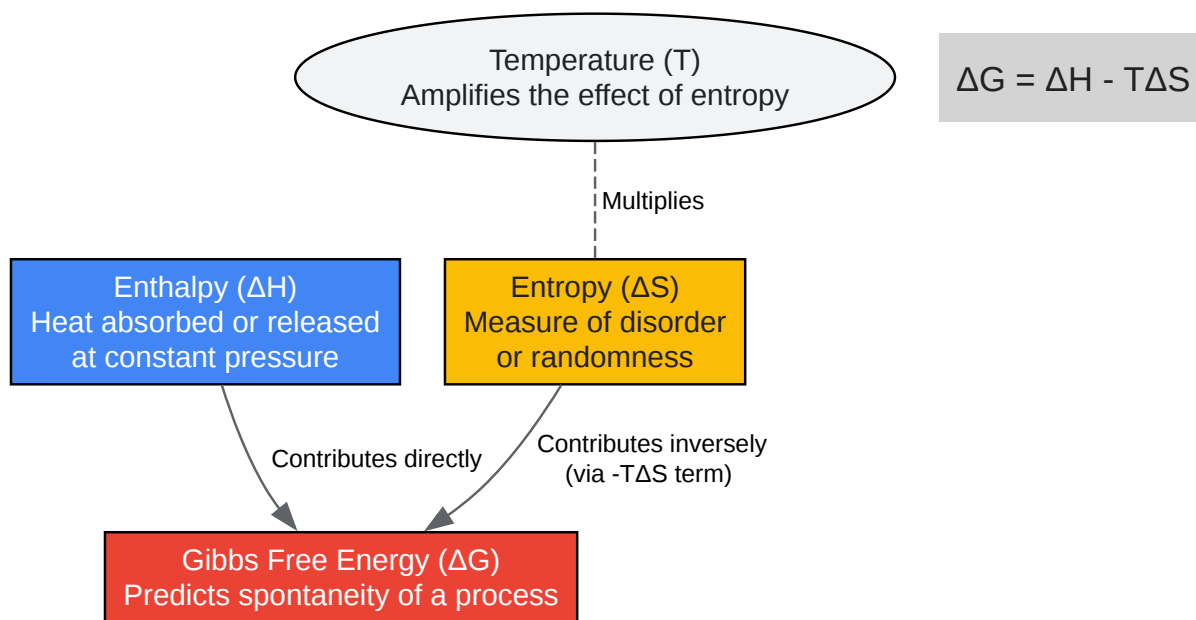
- **Group Additivity Methods:** Techniques like the Benson Group Additivity Method are used to estimate thermodynamic properties.<sup>[8][9]</sup> This method assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent functional groups. It is a powerful predictive tool when experimental data is unavailable.

- Statistical Mechanics: For smaller molecules, statistical mechanical calculations based on molecular structure and vibrational frequencies can be used to compute thermodynamic functions with high precision.[\[9\]](#)[\[10\]](#)

## Logical and Experimental Workflows

As a simple, non-polar hydrocarbon, **3,4,4-trimethylheptane** is not known to be involved in biological signaling pathways. The following diagrams illustrate the generalized experimental workflow for thermodynamic characterization and the fundamental logical relationship between core thermodynamic properties.





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Address: 3281 E Guasti Rd

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